Schisandrin B

描述

Contextualization within Natural Product Chemistry and Lignans (B1203133)

Gomisin N is classified as a dibenzocyclooctadiene lignan (B3055560). Lignans are a group of polyphenols found in plants, formed by the dimerization of two phenylpropane units. They are recognized for their various biological properties, including antioxidant, anti-inflammatory, and anticancer activities. Gomisin N, as a prominent member of this class, contributes to the broader understanding of the therapeutic potential inherent in natural products and specifically within the lignan family.

Derivation and Botanical Source: Schisandra chinensis

Gomisin N is primarily isolated from the fruits of Schisandra chinensis Baill., a woody plant native to East Asia. mdpi.comnih.govnih.govglpbio.com Schisandra chinensis, also known as Chinese magnolia vine or "Wuweizi" in traditional Chinese medicine, has a long history of use. koreascience.kr The fruits of Schisandra chinensis are particularly rich in various lignans, with over 30 different types having been isolated, including gomisin N, gomisin A, schisandrin (B1198587), and schisandrin C. researchgate.net The concentration of gomisin N in the fruits can vary, with reported amounts ranging from 2.1 to 12.2 mg/g. mdpi.com

Historical and Traditional Relevance in Research Contexts

Historically, Schisandra chinensis has been utilized in traditional Asian medicine for various purposes, including treating inflammatory conditions, liver diseases, and insomnia. chemfaces.comoup.comjst.go.jpresearchgate.net This traditional use has provided a foundational context for academic research into its bioactive components, including gomisin N. Researchers have investigated whether the observed traditional benefits are linked to the pharmacological activities of specific lignans like gomisin N. Studies have explored its effects in the context of conditions for which Schisandra chinensis has been traditionally used, such as liver protection and sedative effects. glpbio.comchemfaces.comjst.go.jpresearchgate.net

Overview of Research Trajectory and Significance in Biomedical Science

The research trajectory of gomisin N has evolved from initial isolation and structural characterization to detailed investigations of its biological activities and underlying molecular mechanisms. Early research focused on identifying and quantifying the lignans present in Schisandra chinensis. koreascience.kr Subsequently, studies began to explore the pharmacological properties of individual gomisins, including gomisin N.

Current research highlights the significance of gomisin N in several areas of biomedical science:

Anti-inflammatory effects: Studies have shown that gomisin N can reduce the production of inflammatory mediators and inhibit signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. oup.comresearchgate.netjst.go.jpnii.ac.jp

Antioxidant activity: Gomisin N has demonstrated antioxidant properties, which are relevant to its potential protective effects against various diseases. mdpi.comnih.govnih.gov

Hepatoprotective effects: Research indicates that gomisin N may protect against liver injury and hepatic steatosis, aligning with the traditional uses of Schisandra chinensis. mdpi.comnih.govjst.go.jpjst.go.jp

Anticancer research: Investigations have explored the potential of gomisin N as an anticancer agent, with studies showing its ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including enhancing TRAIL-induced apoptosis and suppressing survival pathways. glpbio.comchemfaces.comspandidos-publications.comthegoodscentscompany.comresearchgate.net

Metabolic effects: More recent research has investigated the impact of gomisin N on lipid metabolism and its potential role in addressing conditions like obesity by influencing adipogenesis, lipogenesis, and adipocyte browning. mdpi.comnih.govmdpi.com

Neuroprotective and Sedative Effects: Studies have explored its neuroprotective potential and its effects on the central nervous system, including augmenting pentobarbital-induced sleep behaviors potentially via the serotonergic and GABAergic systems. glpbio.comresearchgate.netmedchemexpress.com

The ongoing research into gomisin N underscores its significance as a natural product with multifaceted biological activities, suggesting its potential as a lead compound for the development of new therapeutic agents.

Detailed Research Findings:

Research has provided detailed insights into the mechanisms by which gomisin N exerts its effects. For instance, studies on its anti-inflammatory activity in macrophages have shown that gomisin N can reduce nitric oxide (NO) production and the expression of pro-inflammatory cytokines by blocking the phosphorylation of p38 MAPK, ERK 1/2, and JNK. oup.com In the context of cancer research, gomisin N has been shown to enhance TRAIL-induced apoptosis by upregulating death receptor 4 (DR4) and death receptor 5 (DR5) through a reactive oxygen species (ROS)-mediated pathway. spandidos-publications.com Furthermore, it can suppress NF-κB and EGFR signaling pathways, which are involved in cell survival. chemfaces.comresearchgate.net Regarding metabolic effects, gomisin N has been found to inhibit adipogenesis and lipogenesis in adipocytes and enhance fatty acid oxidation, potentially mediated by the activation of AMP-activated protein kinase (AMPK). mdpi.comnih.gov

Data Tables:

Below are illustrative data tables summarizing some reported research findings on gomisin N's effects in various in vitro models.

| Effect | Cell Line / Model | Key Mechanism(s) Involved | Reference |

| Anti-inflammatory | Murine macrophages (Raw 264.7 cells) | Inhibition of NO production, blockage of MAPK phosphorylation | oup.com |

| Apoptosis Induction | Human hepatic carcinoma cells | Induction of apoptosis | glpbio.comchemfaces.com |

| Apoptosis Sensitization | HeLa cells (to TNF-α or TRAIL) | Inhibition of NF-κB and EGFR; Upregulation of DR4/DR5 via ROS | chemfaces.comresearchgate.netspandidos-publications.com |

| Inhibition of Lipogenesis | 3T3-L1 adipocytes, HepG2 cells | Inhibition of adipogenesis and lipogenesis; AMPK activation | mdpi.comnih.govjst.go.jp |

| Sedative/Hypnotic Aid | Mice (pentobarbital-induced sleep test) | Modification of serotonergic and GABAergic systems | glpbio.comresearchgate.netmedchemexpress.com |

| Inhibition of Melanogenesis | Melanocytes, zebrafish embryos | Regulation of PI3K/Akt and MAPK/ERK pathways | mdpi.com |

| Protection against ER Stress | HepG2 cells, mice | Reduction of ER stress markers and triglyceride levels | jst.go.jpjst.go.jp |

| Biological Activity | Observed Outcome |

| Anti-allergic | Inhibition of inflammatory mediator production (IL-6, PGD2, LTC4, β-Hex, COX-2) in mast cells |

| Anticancer | Inhibition of proliferation, induction of apoptosis in hepatic carcinoma cells |

| Hepatoprotective | Protection against CCl4-induced hepatic injury; amelioration of hepatic steatosis |

| Anti-inflammatory | Suppression of inflammatory cytokine expression; inhibition of NF-κB and MAPK |

| Antioxidant | Suppression of oxidative stress-induced apoptosis |

| Anti-obesity | Inhibition of lipid accumulation, induction of brown fat-like phenotype |

| Neuroprotective | Potential effects in ischemic stroke models |

| Sedative/Hypnotic | Augmentation of pentobarbital-induced sleep |

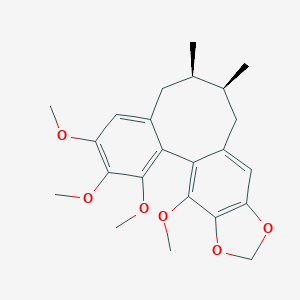

Structure

2D Structure

属性

IUPAC Name |

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKSTLPRTWFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976772 | |

| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-37-6, 82467-51-4, 82467-52-5, 69176-52-9 | |

| Record name | Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61281-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gomisin N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69176-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Activities of Gomisin N

Anti-Cancer and Pro-Apoptotic Activities

Gomisin N exhibits notable anti-cancer properties by inhibiting the growth of neoplastic cells and inducing programmed cell death, or apoptosis.

Inhibition of Proliferation in Neoplastic Cells

Gomisin N has been shown to impede the proliferation of various cancer cell lines. Studies have demonstrated its efficacy in inhibiting the growth of human hepatic carcinoma cells. nih.gov Research comparing different lignans (B1203133) from Schisandra chinensis identified Gomisin N as a potent inhibitor of cancer cell proliferation. nih.gov For instance, in human promyelocytic leukemia U937 cells, Gomisin N, but not the related compound Gomisin A, was found to inhibit cell growth in a dose-dependent manner. nih.gov This inhibitory effect on proliferation is a critical aspect of its anti-cancer potential.

Induction of Apoptosis Pathways

A key mechanism underlying the anti-cancer activity of Gomisin N is its ability to induce apoptosis in cancer cells. It has been shown to trigger apoptosis in human hepatic carcinoma cells and human leukemia U937 cells. nih.govnih.gov Gomisin N can enhance apoptosis induced by other agents, such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net

The pro-apoptotic effects of Gomisin N are mediated through multiple pathways. In the context of TRAIL-induced apoptosis, Gomisin N up-regulates the expression of death receptor 4 (DR4) and DR5, which are crucial for initiating the apoptotic signal. nih.govnih.gov This up-regulation is mediated by an increase in reactive oxygen species (ROS). nih.govnih.gov In leukemia cells, Gomisin N's induction of apoptosis is associated with the mitochondria-mediated intrinsic pathway. nih.gov This involves the down-regulation of the anti-apoptotic protein Bcl-2, a decrease in the mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytosol. nih.gov

Table 1: Research Findings on Gomisin N's Pro-Apoptotic Activities

| Cell Line | Apoptosis Induction | Pathway | Key Mediators |

|---|---|---|---|

| Human Hepatic Carcinoma | Induces apoptosis at high concentrations. nih.gov | Intrinsic Pathway | Increased Bax, decreased Bcl-2. nih.gov |

| Human Promyelocytic Leukemia (U937) | Induces apoptosis in a dose-dependent manner. nih.gov | Intrinsic Pathway | Down-regulation of Bcl-2, release of cytochrome c. nih.gov |

| HeLa Cells | Enhances TRAIL-induced apoptosis. nih.gov | Extrinsic Pathway | Up-regulation of DR4 and DR5 via ROS. nih.govnih.gov |

| HeLa Cells | Enhances TNF-α-induced apoptosis. researchgate.net | Extrinsic Pathway | Inhibition of NF-κB and EGFR survival pathways. nih.govresearchgate.net |

Modulation of Apoptotic Markers (e.g., Caspase-3, Caspase-8, PARP-1)

The induction of apoptosis by Gomisin N is further confirmed by its modulation of key apoptotic markers. Gomisin N treatment leads to the proteolytic activation of caspases, which are central executioners of apoptosis. Specifically, it has been shown to induce the activation of caspase-9 and caspase-3 in human leukemia U937 cells. nih.gov The activation of caspase-3 is a critical step, and its inhibition significantly reduces the cytotoxic effects of Gomisin N. nih.gov

Furthermore, Gomisin N enhances the cleavage of caspase-8, caspase-3, and poly(ADP-ribose) polymerase (PARP-1) when used in combination with TRAIL or TNF-α in HeLa cells. nih.govresearchgate.netnih.gov Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway, while PARP-1 is a substrate for activated caspase-3, and its cleavage is a hallmark of apoptosis. nih.govnih.gov However, in Gomisin N-treated U937 cells, caspase-8 was not activated, indicating a reliance on the intrinsic pathway in this cell line. nih.gov

Table 2: Effect of Gomisin N on Apoptotic Markers

| Apoptotic Marker | Effect | Cell Line/Condition |

|---|---|---|

| Caspase-3 | Activation/Cleavage | U937 cells nih.gov |

| Enhanced cleavage with TRAIL nih.govnih.gov | HeLa cells | |

| Enhanced cleavage with TNF-α researchgate.net | HeLa cells | |

| Caspase-8 | Enhanced cleavage with TRAIL nih.govnih.gov | HeLa cells |

| Not activated | U937 cells nih.gov | |

| Caspase-9 | Activation | U937 cells nih.gov |

| PARP-1 | Degradation/Cleavage | U937 cells nih.gov |

| Enhanced cleavage with TRAIL nih.govnih.gov | HeLa cells | |

| Enhanced cleavage with TNF-α researchgate.net | HeLa cells |

Anti-Inflammatory Effects

In addition to its anti-cancer properties, Gomisin N possesses significant anti-inflammatory effects, primarily through the suppression of pro-inflammatory mediators.

Suppression of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α, MCP-1)

Gomisin N has been demonstrated to inhibit the production of several pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated Raw 264.7 murine macrophages, pre-treatment with Gomisin N reduced the mRNA expression and secretion of IL-1β, IL-6, and TNF-α. nih.govtandfonline.comsentosacy.com

In human periodontal ligament cells stimulated with TNF-α, Gomisin N dose-dependently inhibited the production of IL-6 and the chemokine CCL2 (also known as MCP-1). nih.gov This suppression of key inflammatory cytokines highlights the potential of Gomisin N in mitigating inflammatory responses.

Table 3: Gomisin N's Effect on Pro-inflammatory Cytokine Expression

| Cytokine/Chemokine | Effect | Cell Line/Condition |

|---|---|---|

| IL-1β | Reduced mRNA expression and secretion. nih.govtandfonline.comsentosacy.com | LPS-stimulated Raw 264.7 cells |

| IL-6 | Reduced mRNA expression and secretion. nih.govtandfonline.comsentosacy.com | LPS-stimulated Raw 264.7 cells |

| Inhibited production. nih.gov | TNF-α-stimulated human periodontal ligament cells | |

| TNF-α | Reduced mRNA expression and secretion. nih.govtandfonline.comsentosacy.com | LPS-stimulated Raw 264.7 cells |

| MCP-1 (CCL2) | Inhibited production. nih.gov | TNF-α-stimulated human periodontal ligament cells |

Inhibition of Nitric Oxide (NO) Production

Gomisin N effectively reduces the production of nitric oxide (NO), a key inflammatory mediator. In LPS-stimulated Raw 264.7 macrophages, Gomisin N was found to decrease NO production. nih.govtandfonline.com This effect is attributed to the suppression of inducible nitric oxide synthase (iNOS) expression. nih.gov Similarly, in primary cultured rat hepatocytes treated with interleukin 1β, Gomisin N significantly reduced NO production and the levels of iNOS protein and mRNA. nih.gov

Table 4: Inhibition of Nitric Oxide Production by Gomisin N

| Cell Type | Stimulus | Effect on NO Production | Effect on iNOS |

|---|---|---|---|

| Raw 264.7 macrophages | LPS | Reduced. nih.govtandfonline.com | Reduced expression. nih.gov |

| Rat hepatocytes | Interleukin 1β | Reduced. nih.gov | Reduced protein and mRNA levels. nih.gov |

Modulation of Inflammatory Enzymes (e.g., COX-2, iNOS)

Gomisin N has demonstrated significant anti-inflammatory activity by modulating the expression and activity of key pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net In studies using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), Gomisin N was found to reduce the production of nitric oxide (NO) and inhibit the expression of iNOS. nih.govsentosacy.com This suppression of iNOS is critical, as excessive NO production is a hallmark of inflammatory conditions.

Further research in interleukin 1β-treated rat hepatocytes showed that Gomisin N significantly reduced NO production and lowered the protein and mRNA levels of iNOS. nih.gov The mechanism for this suppression involves the inhibition of transcription factors such as NF-κB (nuclear factor kappa-B) and C/EBPβ (CCAAT/enhancer-binding protein β), which are crucial for the induction of the iNOS gene. nih.gov Additionally, Gomisin N has been reported to possess inhibitory activities against COX-2, an enzyme responsible for the synthesis of prostaglandins (B1171923) involved in inflammation. mdpi.com By downregulating the expression and activity of both iNOS and COX-2, Gomisin N effectively curtails the production of key inflammatory mediators. mdpi.comnih.gov

| Experimental Model | Key Enzyme(s) | Observed Effect | Reference |

|---|---|---|---|

| LPS-stimulated RAW 264.7 macrophages | iNOS, COX-2 | Reduced NO production; Decreased iNOS and COX-2 levels | mdpi.comsentosacy.com |

| Interleukin 1β-stimulated rat hepatocytes | iNOS | Suppressed iNOS gene expression, protein, and mRNA levels; Reduced NO production | nih.gov |

| In vitro assays | COX-1, COX-2 | Inhibitory activities | mdpi.com |

Antioxidant Properties

The antioxidant capacity of Gomisin N is a cornerstone of its therapeutic potential, contributing significantly to its protective effects in various biological systems.

Gomisin N has been shown to effectively inhibit the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cell structures. nih.govnih.gov In studies involving ethanol-treated HepG2 liver cells, Gomisin N treatment markedly suppressed the production of ROS. nih.gov The mechanism behind this effect includes the downregulation of cytochrome P450 2E1 (CYP2E1), an enzyme that becomes a significant source of ROS following ethanol (B145695) exposure. nih.govomicsdi.org By inhibiting CYP2E1 expression and activity, Gomisin N mitigates a key pathway of alcohol-induced oxidative stress. nih.govresearchgate.net This reduction in ROS helps to prevent subsequent cellular damage, such as lipid peroxidation, thereby preserving cellular integrity. omicsdi.orgresearchgate.net

Beyond directly scavenging ROS, Gomisin N activates endogenous antioxidant defense systems, primarily through the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.commdpi.com Research has demonstrated that Gomisin N can significantly increase the expression of Nrf2 and promote its translocation into the nucleus. nih.gov Once in the nucleus, Nrf2 activates its downstream target genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), which combat oxidative stress. nih.govmdpi.com This activation of the Nrf2 pathway enhances the cell's intrinsic ability to neutralize harmful oxidants and protect itself from damage. nih.gov

Hepatoprotective Activities

Gomisin N exhibits potent protective effects on the liver, addressing multiple facets of liver injury, including fat accumulation and damage from toxins like ethanol. nih.govmdpi.com

Hepatic steatosis, or fatty liver, is characterized by the abnormal accumulation of triglycerides in liver cells. Gomisin N has been shown to effectively alleviate the development of hepatic steatosis in both in vivo and in vitro models. nih.govomicsdi.org In animal models of alcohol-induced liver disease, administration of Gomisin N significantly reduced the accumulation of triglycerides in the liver, as confirmed by histological examinations. nih.govresearchgate.net The underlying mechanism involves the dual regulation of lipid metabolism. Gomisin N reduces the expression of genes involved in lipogenesis (fat synthesis), such as sterol regulatory element-binding protein-1c (SREBP-1c) and its downstream targets fatty acid synthase (FAS) and stearoyl-CoA desaturase 1 (SCD1). nih.govresearchgate.net Concurrently, it increases the expression of genes responsible for fatty acid oxidation (fat breakdown), including peroxisome proliferator-activated receptor-alpha (PPARα). nih.gov Studies have also confirmed its efficacy in non-alcoholic models, such as tunicamycin-induced, endoplasmic reticulum stress-mediated hepatic steatosis. jst.go.jp

| Model | Effect on Lipogenesis Genes (e.g., SREBP-1c, FAS) | Effect on Fatty Acid Oxidation Genes (e.g., PPARα) | Overall Outcome | Reference |

|---|---|---|---|---|

| Chronic-binge ethanol-fed mice | Decreased expression | Increased expression | Reduced hepatic triglyceride accumulation | nih.gov |

| Ethanol-treated HepG2 cells | Decreased expression | Increased expression | Prevented triglyceride accumulation | nih.gov |

| Tunicamycin-injected mice | Not specified | Not specified | Decreased triglyceride levels in liver | jst.go.jp |

Anti-Obesity Effects

Gomisin N has demonstrated notable anti-obesity effects through multiple mechanisms, including the inhibition of fat cell formation, the promotion of a thermogenic phenotype in adipocytes, and the modulation of metabolic processes in vivo.

Research has shown that gomisin N can significantly inhibit the processes of adipogenesis (the formation of adipocytes from preadipocytes) and lipogenesis (the metabolic formation of fat).

In studies utilizing 3T3-L1 preadipocytes, a common cell line model for studying adipogenesis, treatment with gomisin N was found to inhibit their differentiation into mature adipocytes in a dose-dependent manner. nih.govresearchgate.net This inhibitory effect is partly achieved by inducing cell cycle arrest at the G1/S phase transition during the early stages of adipogenesis, a process known as mitotic clonal expansion. nih.gov

Gomisin N exerts its inhibitory effects by downregulating the expression of key transcription factors that are essential for adipogenesis, such as peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). proquest.comnih.gov Furthermore, it has been observed to suppress the expression of lipogenic enzymes, including fatty acid synthase (FAS), which are crucial for the synthesis of fatty acids and subsequent triglyceride accumulation. proquest.com The table below summarizes the key molecular targets of gomisin N in the inhibition of adipogenesis and lipogenesis.

| Process | Key Molecular Targets Downregulated by Gomisin N | Cell Model |

| Adipogenesis | PPARγ, C/EBPα, C/EBPβ | 3T3-L1 |

| Lipogenesis | SREBP1, LPAATθ, DGAT1, Lipin1, FAS | 3T3-L1 |

Data derived from studies on 3T3-L1 adipocytes.

Beyond inhibiting fat storage, gomisin N has been found to induce a "browning" of white adipocytes, a process that confers upon them characteristics of brown adipocytes. nih.govmdpi.com Brown adipose tissue (BAT) is specialized in thermogenesis, the process of heat production, which contributes to energy expenditure.

In 3T3-L1 adipocytes, treatment with gomisin N led to an increased expression of thermogenic factors, most notably uncoupling protein 1 (UCP1). nih.govmdpi.com UCP1 is a hallmark of brown and beige adipocytes and plays a critical role in non-shivering thermogenesis. This induction of a brown fat-like phenotype is associated with an enhancement of fatty acid oxidation, further contributing to energy expenditure. proquest.comnih.gov The activation of AMP-activated protein kinase (AMPK) appears to be a key signaling pathway mediating these effects of gomisin N. proquest.comnih.gov

| Effect | Key Markers/Processes Induced by Gomisin N | Cell Model |

| Browning of Adipocytes | Increased UCP1 expression | 3T3-L1 |

| Enhanced Energy Metabolism | Increased fatty acid oxidation | 3T3-L1 |

Data from in vitro studies on 3T3-L1 adipocytes.

The anti-obesity effects of gomisin N observed in cellular models have been corroborated by in vivo studies using animal models of obesity. nih.govresearchgate.net In mice fed a high-fat diet (HFD), administration of gomisin N resulted in a significant reduction in body weight gain and the mass of adipose tissue. nih.govnih.gov

Furthermore, gomisin N treatment was shown to improve several metabolic parameters that are often dysregulated in obesity. This includes a reduction in the serum levels of glucose, total triglycerides, and total cholesterol. nih.govresearchgate.net Additionally, gomisin N administration has been found to markedly reduce the accumulation of triglycerides in the liver, indicating a protective effect against hepatic steatosis (fatty liver) induced by a high-fat diet. nih.govnih.gov

| Parameter | Effect of Gomisin N Administration in HFD-induced Obese Mice |

| Body Weight | Decreased |

| Adipose Tissue Mass | Decreased |

| Serum Glucose | Decreased |

| Serum Total Triglycerides | Decreased |

| Serum Total Cholesterol | Decreased |

| Hepatic Triglyceride Level | Decreased |

Findings from in vivo studies on high-fat diet-induced obese mice. nih.govresearchgate.net

Anti-Diabetic Potential

Gomisin N has demonstrated promising anti-diabetic properties, primarily through its ability to improve glucose homeostasis. nih.gov A key mechanism underlying these effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. nih.gov

In C2C12 myotubes, a cell line model for skeletal muscle, gomisin N was found to enhance the phosphorylation and activation of AMPK. nih.gov This activation led to an increase in glucose uptake, a process facilitated by the translocation of glucose transporter 4 (GLUT4) to the cell membrane. nih.gov

In vivo studies using high-fat diet-induced obese mice have further substantiated the anti-diabetic potential of gomisin N. Administration of gomisin N to these mice resulted in a decrease in fasting blood glucose and insulin (B600854) levels. nih.gov Moreover, it improved their glucose tolerance, indicating an enhanced ability to clear glucose from the bloodstream. nih.gov These beneficial effects on glucose metabolism were associated with the activation of AMPK in the skeletal muscle of the treated mice.

Anti-Melanogenesis Activity

Gomisin N has been investigated for its potential to inhibit melanogenesis, the process of melanin (B1238610) production. nih.gov Excessive melanin production can lead to hyperpigmentation disorders.

Studies have shown that gomisin N can effectively reduce melanin content in various cellular models without causing cytotoxicity. nih.gov In both Melan-A, a normal mouse melanocyte cell line, and B16F10 melanoma cells, treatment with gomisin N led to a dose-dependent decrease in melanin levels. nih.gov

The anti-melanogenic activity of gomisin N is attributed to its ability to downregulate the expression of key proteins involved in the melanin synthesis pathway. These include tyrosinase, the rate-limiting enzyme in melanogenesis, as well as tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2). nih.gov Gomisin N also reduces the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanogenesis. nih.gov The inhibitory effects of gomisin N on melanogenesis have also been observed in a zebrafish in vivo model, where it led to a significant reduction in pigmentation. nih.gov

| Cell Line | Effect of Gomisin N | Key Downregulated Proteins |

| Melan-A (mouse melanocytes) | Reduced melanin content | Tyrosinase, TRP-1, TRP-2, MITF |

| B16F10 (mouse melanoma) | Reduced melanin content | Tyrosinase, TRP-1, TRP-2, MITF |

Summary of findings from cellular and in vivo models. nih.gov

Downregulation of Melanogenic Enzyme Expression

Gomisin N has demonstrated significant anti-melanogenic properties by downregulating the expression of key enzymes involved in melanin synthesis. nih.govresearchgate.net Research indicates that gomisin N's inhibitory action on melanogenesis is not due to the direct modulation of the catalytic activity of tyrosinase. nih.govnih.gov Instead, its effects are attributed to the downregulation of pivotal proteins in the melanogenesis pathway. nih.govmdpi.com

Studies have shown that gomisin N effectively reduces melanin content in a dose-dependent manner without exhibiting cellular toxicity. nih.govresearchgate.net This reduction in melanin is achieved through the decreased expression of microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenic gene expression. researchgate.netnih.gov Consequently, the expression of downstream targets of MITF, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), is also suppressed. nih.govnih.govmdpi.com This effect has been consistently observed in various models, including B16F10 mouse melanoma cells, human cells, and in vivo zebrafish embryos. nih.govnih.gov

The mechanism underlying this downregulation involves the modulation of specific signaling pathways. Gomisin N has been found to inactivate the melanocortin 1 receptor (MC1R) signaling pathway, leading to reduced levels of MC1R and adenylyl cyclase 2. nih.govmdpi.com Furthermore, the anti-melanogenic effects of gomisin N are associated with the activation of the PI3K/Akt and MAPK/ERK signaling pathways. nih.govnih.gov Increased phosphorylation of Akt and ERK is believed to play a role in the inhibition of MITF expression and subsequent melanogenesis. researchgate.netnih.gov

| Target Protein/Pathway | Effect of Gomisin N | Observed in |

|---|---|---|

| MITF | Downregulation | Mouse and human cells, zebrafish embryos |

| Tyrosinase | Downregulation of expression | Mouse and human cells, zebrafish embryos |

| TRP-1 | Downregulation of expression | Mouse and human cells, zebrafish embryos |

| TRP-2 | Downregulation of expression | Mouse and human cells, zebrafish embryos |

| MC1R Signaling Pathway | Inactivation | Melan-A cells |

| PI3K/Akt Pathway | Activation | Melan-A cells |

| MAPK/ERK Pathway | Activation | Melan-A cells |

Neuroprotective Effects

Improvement in Alzheimer's Disease Models

Gomisin N has shown promise as a neuroprotective agent in preclinical models of Alzheimer's disease (AD). nih.govuni.lu Studies utilizing both rat and mouse models of AD have demonstrated that treatment with gomisin N can significantly improve learning and memory deficits. nih.gov A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques in the brain. uni.lu Treatment with gomisin N has been found to reduce the area of Aβ plaques in the hippocampus and cortex of these animal models. nih.gov

The neuroprotective effects of gomisin N in the context of AD are linked to its ability to combat oxidative stress, a major contributor to neuronal dysfunction in the disease. nih.govuni.lu The underlying mechanism involves the targeting of Glycogen (B147801) Synthase Kinase 3β (GSK3β) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov In vitro studies using SH-SY5Y/APPswe cells subjected to oxidative stress showed that gomisin N significantly upregulated the expression of Nrf2 and its downstream antioxidant proteins, NQO1 and HO-1. nih.gov This effect was accompanied by an increase in the phosphorylation of GSK3β at Ser9, which is an inhibitory phosphorylation site. nih.gov The activation of the Nrf2 pathway by gomisin N promotes the nuclear translocation of Nrf2, allowing it to activate the transcription of antioxidant genes. nih.govuni.lu

Attenuating Cerebral Ischemia-Reperfusion Injury

Gomisin N has been shown to exert protective effects against cerebral ischemia-reperfusion (I/R) injury, a condition that can lead to neuronal damage following a stroke. nih.gov In animal models of middle cerebral artery occlusion/reperfusion (MCAO/R), administration of gomisin N led to a significant improvement in neurological and locomotor function. nih.gov Furthermore, it was observed to reduce the volume of cerebral infarction. nih.gov

The mechanism behind this neuroprotection appears to be the inhibition of autophagy. nih.gov Following cerebral I/R injury, there is an increase in the number of autophagosomes in the penumbra region of the infarct. nih.gov Treatment with gomisin N was found to suppress this increase in autophagy. nih.gov This anti-autophagic effect is mediated through the activation of the PI3K/Akt/mTOR signaling pathway. nih.gov In vitro studies using PC12 cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) confirmed that gomisin N treatment suppressed autophagy and upregulated the expression of proteins in the PI3K/Akt/mTOR pathway. nih.gov The expression ratio of LC3II/LC3I, a marker of autophagy, was downregulated by gomisin N, while the level of p62, a protein degraded during autophagy, was upregulated. nih.gov

Sedative and Hypnotic Bioactivity

Gomisin N exhibits sedative and hypnotic properties, which are thought to be mediated through the modulation of the serotonergic and GABAergic systems. researchgate.netnih.gov In animal studies, gomisin N has been shown to have a weak sedative effect on its own but can significantly augment pentobarbital-induced sleep. researchgate.netnih.govsci-hub.se It produces a dose-dependent increase in sleep duration in pentobarbital-treated mice. researchgate.netnih.gov

The hypnotic effects of gomisin N appear to be linked to its interaction with the GABAergic system, as its effects can be inhibited by flumazenil, a specific GABAA-BZD receptor antagonist. researchgate.netnih.gov This suggests that gomisin N may act on the benzodiazepine (B76468) binding site of the GABAA receptor. sci-hub.se Furthermore, gomisin N has been shown to reverse insomnia in rodent models induced by p-chlorophenylalanine (PCPA) and caffeine (B1668208). researchgate.netnih.gov It also exhibits a synergistic effect with 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin (B10506), indicating an interaction with the serotonergic system. researchgate.netnih.gov

| Experimental Model | Effect of Gomisin N | Proposed Mechanism |

|---|---|---|

| Pentobarbital-treated mice | Dose-dependent increase in sleep duration | Modification of serotonergic and GABAergic systems |

| p-chlorophenylalanine (PCPA)-induced insomnia model | Reversal of insomnia | Interaction with the serotonergic system |

| Caffeine-induced insomnia model | Reversal of insomnia | Not specified |

| Interaction with Flumazenil | Inhibition of hypnotic effects | Action on GABAA-BZD receptors |

Effects on Steroidogenesis

Promotion of Testosterone (B1683101) and 17β-estradiol Production

Gomisin N has been found to influence the production of steroid hormones, particularly testosterone. nih.govnih.govresearchgate.net In studies using TM3 Leydig cells, gomisin N demonstrated the ability to recover testosterone levels that had been lowered by oxidative stress or exposure to benzyl (B1604629) butyl phthalate (B1215562) (BBP). nih.govresearchgate.net This effect is, in part, attributed to its antioxidant properties. researchgate.net

The mechanism by which gomisin N promotes testosterone production involves the induction of enzymes crucial for testosterone biosynthesis. nih.govkoreascience.kr It has been shown to increase the mRNA expression of 3β-hydroxysteroid dehydrogenase type 4 (3β-HSD4), 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), and 17,20-desmolase in TM3 Leydig cells. nih.govkoreascience.kr Furthermore, gomisin N can counteract the negative effects of certain compounds on testosterone synthesis. For instance, it has been shown to reverse the BBP-induced upregulation of testosterone attenuation-related genes, such as CYP19α1 (aromatase), which converts testosterone to 17β-estradiol. nih.govresearchgate.netresearchgate.net By suppressing the expression of CYP19α1, gomisin N can help maintain higher levels of testosterone. nih.govresearchgate.net

Modulation of Steroidogenic Enzyme Expression (e.g., CYP11A1, CYP17A1)

Gomisin N's interaction with the expression of key steroidogenic enzymes, particularly those central to the initial stages of steroid synthesis, has been a subject of scientific investigation. Steroidogenesis is a complex process involving a cascade of enzymes, with Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1) and Cytochrome P450 Family 17 Subfamily A Member 1 (CYP17A1) playing pivotal roles. CYP11A1, also known as the cholesterol side-chain cleavage enzyme, catalyzes the conversion of cholesterol to pregnenolone (B344588), the first and rate-limiting step in the synthesis of all steroid hormones. semanticscholar.org Subsequently, CYP17A1 is essential for the production of androgens and estrogens.

Research into the effects of gomisin N on testosterone production in TM3 Leydig cells has provided insights into its modulatory role. In a study investigating the impact of the endocrine disruptor benzyl butyl phthalate (BBP), the expression levels of several genes related to testosterone biosynthesis were examined. The findings indicated that under the studied conditions, gomisin N did not alter the expression of key testosterone biosynthesis-related genes, including CYP11A1 and CYP17A1. nih.gov This suggests that gomisin N's protective effects on testosterone production, particularly in the context of certain chemical exposures, may not be mediated through the direct upregulation of these specific enzymes.

The study's focus was on the compound's ability to counteract the negative effects of BBP. While BBP exposure was shown to upregulate genes related to testosterone attenuation, the primary testosterone-synthesizing genes, such as CYP11A1 and CYP17A1, remained unchanged by gomisin N treatment in this model. nih.gov

Table 1: Effect of Gomisin N on the Expression of Key Steroidogenic Genes in TM3 Leydig Cells

| Gene | Function in Steroidogenesis | Observed Effect of Gomisin N |

| CYP11A1 | Catalyzes the conversion of cholesterol to pregnenolone (rate-limiting step). | No significant change in expression. nih.gov |

| CYP17A1 | Essential for the synthesis of androgens and estrogens. | No significant change in expression. nih.gov |

Mitigation of Endocrine Disruptor-Induced Dysfunction (e.g., Benzyl Butyl Phthalate)

Gomisin N has demonstrated a protective capacity against the dysfunction of testosterone production induced by the endocrine disruptor benzyl butyl phthalate (BBP). nih.gov BBP is a widely used plasticizer that has been identified as a potential disruptor of the male reproductive system. bohrium.comresearchgate.net Its mechanism of action can involve the alteration of gene expression related to steroid hormone synthesis and metabolism. nih.gov

In a study utilizing TM3 Leydig cells, a cell line used for studying testosterone synthesis, exposure to BBP was found to impair testosterone production. This impairment was not linked to changes in the primary testosterone biosynthesis genes but rather to the upregulation of genes associated with testosterone attenuation, specifically Cytochrome P450 Family 1 Subfamily B Member 1 (CYP1B1) and Cytochrome P450 Family 19 Subfamily A Member 1 (CYP19A1, also known as aromatase). nih.govresearchgate.net The upregulation of these genes, coupled with the generation of reactive oxygen species (ROS), led to a decrease in testosterone levels. nih.gov

Gomisin N was shown to effectively counteract the detrimental effects of BBP. The compound significantly reversed the BBP-induced expression of the testosterone attenuation-related gene CYP19A1, returning its levels to normal. nih.govresearchgate.net This action is believed to be a key mechanism through which gomisin N restores testosterone production in the presence of BBP. The study suggests that the antioxidant properties of gomisin N, particularly its ability to scavenge ROS, may play a role in this protective effect. nih.gov By suppressing the expression of CYP19A1, gomisin N helps to minimize the BBP-induced dysfunction in testosterone production by TM3 Leydig cells. nih.govresearchgate.net

Table 2: Protective Effects of Gomisin N on Benzyl Butyl Phthalate (BBP)-Induced Dysfunction in TM3 Leydig Cells

| Parameter | Effect of BBP (50 µM) | Effect of Gomisin N in the presence of BBP |

| Testosterone Levels | Attenuated | Improved/Restored nih.gov |

| CYP1B1 Expression | Upregulated | Not specified as reversed by Gomisin N |

| CYP19A1 Expression | Upregulated | Significantly reversed to normal levels nih.govresearchgate.net |

| Reactive Oxygen Species (ROS) | Generated | Scavenging activity noted nih.gov |

Anti-Allergic Effects on Mast Cell-Mediated Inflammation

Gomisin N, a bioactive compound found in the fruits of Schisandra chinensis, has been identified as a potent agent with anti-allergic properties. nih.govtandfonline.com Its effects have been evaluated in the context of mast cell-mediated allergic and inflammatory responses. Mast cells are key players in allergic reactions, releasing a variety of inflammatory mediators upon stimulation. nih.gov

Research conducted on mouse bone marrow-derived mast cells (BMMCs) has elucidated the mechanism of gomisin N's anti-allergic action. When these cells were stimulated with PMA (phorbol 12-myristate 13-acetate) and A23187 (a calcium ionophore), a significant inflammatory response was induced. Gomisin N was found to inhibit this response by downregulating the production of several key allergic and inflammatory mediators. nih.govtandfonline.com

Specifically, gomisin N was shown to inhibit the PMA + A23187-induced production of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.govtandfonline.com Furthermore, its inhibitory effects extended to other important mediators of allergic reactions, including prostaglandin (B15479496) D2 (PGD2), leukotriene C4 (LTC4), and β-hexosaminidase (β-Hex), which is a marker of mast cell degranulation. nih.govtandfonline.com The study also revealed that gomisin N inhibited the expression of the cyclooxygenase-2 (COX-2) protein, an enzyme involved in the synthesis of prostaglandins. nih.govtandfonline.com These findings collectively indicate that gomisin N has the potential to be a therapeutic agent for the treatment of allergic diseases by targeting mast cell-mediated inflammation. nih.gov

Table 3: Inhibitory Effects of Gomisin N on Allergic Mediators in Stimulated Mouse Bone Marrow-Derived Mast Cells (BMMCs)

| Allergic Mediator | Function | Effect of Gomisin N |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine. | Inhibited production. nih.govtandfonline.com |

| Prostaglandin D2 (PGD2) | Mediator of allergic inflammation. | Inhibited production. nih.govtandfonline.com |

| Leukotriene C4 (LTC4) | Potent mediator of bronchoconstriction and inflammation. | Inhibited production. nih.govtandfonline.com |

| β-hexosaminidase (β-Hex) | Marker of mast cell degranulation. | Inhibited release. nih.govtandfonline.com |

| Cyclooxygenase-2 (COX-2) | Enzyme involved in prostaglandin synthesis. | Inhibited protein expression. nih.govtandfonline.com |

Molecular Mechanisms of Action of Gomisin N

Regulation of Cell Signaling Pathways

Gomisin N's pharmacological activities are largely attributed to its capacity to interact with and regulate key signaling cascades within the cell. The following sections detail its modulatory effects on several critical pathways.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Gomisin N has been shown to modulate this pathway in various cellular contexts. In liver cancer cells, Gomisin N inhibits the PI3K/Akt pathway, leading to reduced cell viability and the induction of apoptosis. nih.govhkbu.edu.hk Mechanistic studies in HepG2 and HCCLM3 cells revealed that Gomisin N lowers the protein levels of phosphorylated PI3K (p85 tyrosine 458) and phosphorylated Akt (serine 473). hkbu.edu.hk

Conversely, in melanocytes, Gomisin N activates the PI3K/Akt pathway. nih.gov Treatment of Melan-A cells with Gomisin N resulted in increased levels of phosphorylated Akt, which is associated with the inhibition of melanin (B1238610) synthesis. nih.gov This suggests that the effect of Gomisin N on the PI3K/Akt pathway is cell-type specific. Furthermore, in the context of Alzheimer's disease models, the neuroprotective effects of Gomisin N are linked to the PI3K/Akt pathway, as a PI3K inhibitor was found to reverse the beneficial effects of Gomisin N. nih.gov

Table 1: Modulation of PI3K/Akt Pathway by Gomisin N

| Cell Type | Effect of Gomisin N | Downstream Consequences | Reference |

|---|---|---|---|

| Liver Cancer Cells (HepG2, HCCLM3) | Inhibition | Reduced cell viability, apoptosis | nih.govhkbu.edu.hk |

| Melanocytes (Melan-A) | Activation | Inhibition of melanogenesis | nih.gov |

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. mdpi.comresearchgate.net Gomisin N has demonstrated the ability to modulate this pathway. In melanocytes, Gomisin N treatment leads to an increase in the phosphorylation of ERK1/2. nih.gov This activation of the MAPK/ERK pathway is believed to contribute to the inhibitory effect of Gomisin N on melanogenesis. nih.gov

In the context of adipogenesis, Gomisin N has been found to inhibit the activation of ERK. nih.gov This suppression of ERK signaling is associated with the inhibition of mitotic clonal expansion during the early stages of adipocyte differentiation. nih.gov

Table 2: Modulation of MAPK/ERK Pathway by Gomisin N

| Cell Type | Effect of Gomisin N | Downstream Consequences | Reference |

|---|---|---|---|

| Melanocytes (Melan-A) | Activation (increased p-ERK) | Inhibition of melanogenesis | nih.gov |

AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status and plays a central role in regulating metabolism. frontiersin.org Gomisin N has been identified as an activator of the AMPK pathway in various cell types. mdpi.comnih.govnih.gov In C2C12 myotubes, Gomisin N enhances the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). nih.gov This activation leads to stimulated glucose uptake and increased expression of genes involved in mitochondrial biogenesis and fatty acid oxidation. nih.gov

Similarly, in 3T3-L1 adipocytes, Gomisin N treatment dose-dependently increases AMPK phosphorylation. mdpi.com This activation of AMPK is crucial for the thermogenic effects of Gomisin N and the reduction of lipid accumulation. mdpi.com In HepG2 cells, Gomisin N stimulates the phosphorylation of AMPK, leading to a decrease in the expression of lipogenesis genes and an increase in fatty acid oxidation genes. nih.gov The inhibitory effects of Gomisin N on hepatic steatosis are mediated through this AMPK activation. nih.gov

Table 3: Activation of AMPK Pathway by Gomisin N

| Cell Type | Downstream Effects | Consequence | Reference |

|---|---|---|---|

| C2C12 Myotubes | Increased phosphorylation of AMPK and ACC, translocation of GLUT4 | Enhanced glucose uptake, increased mitochondrial biogenesis and fatty acid oxidation | nih.gov |

| 3T3-L1 Adipocytes | Increased phosphorylation of AMPK and ACC | Induction of a brown fat-like phenotype, reduced lipid accumulation | mdpi.com |

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. nih.govpreprints.org Gomisin N has been shown to inhibit the NF-κB signaling pathway. In a study on HeLa cells, Gomisin N was found to enhance TNF-α-induced apoptosis by suppressing the activation of NF-κB. researchgate.net This was achieved by inhibiting the activation of IKKα, a key kinase in the NF-κB pathway. researchgate.net While some studies have focused on Gomisin A, a related lignan (B3055560), and its inhibitory effects on the NF-κB pathway in microglia, the direct inhibitory action of Gomisin N on this pathway is also evident. nih.govresearchgate.net

The epidermal growth factor receptor (EGFR) signaling pathway plays a significant role in cell proliferation and survival and is often dysregulated in cancer. mdpi.com Research has indicated that Gomisin N can suppress the EGFR signaling pathway. In HeLa cells, Gomisin N was found to inhibit the p38-mediated phosphorylation of EGFR at Ser-1046/7 and the subsequent endocytosis of the receptor, which is a pro-survival pathway. researchgate.net This suppression of EGFR signaling, in conjunction with NF-κB inhibition, contributes to the enhancement of TNF-α-induced apoptosis by Gomisin N. researchgate.net

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.govmdpi.com Gomisin N has been demonstrated to activate the Nrf2 signaling pathway, contributing to its neuroprotective effects. nih.gov In cellular models of Alzheimer's disease, Gomisin N significantly upregulated the expression of Nrf2 and its downstream target genes, such as NQO1 and HO-1. nih.gov This activation of the Nrf2 pathway helps to combat oxidative stress, a key pathological feature of neurodegenerative diseases. nih.govresearchgate.net The study also showed that Gomisin N promoted the nuclear translocation of Nrf2, which is essential for its transcriptional activity. nih.gov

Table 4: Activation of Nrf2 Signaling Pathway by Gomisin N

| Cell Model | Key Findings | Consequence | Reference |

|---|---|---|---|

| SHSY-5Y/APPswe cells with H₂O₂ injury | Upregulated expression of Nrf2, p-GSK3βSer9/GSK3β, NQO1, and HO-1 | Neuroprotection against oxidative stress | nih.gov |

Wnt/β-catenin Signaling Pathway Inhibition

Gomisin N has been identified as an inhibitor of the Wnt/β-catenin signaling pathway. Research conducted on HCT116 human colorectal cancer cells demonstrated that Gomisin N can disrupt this pathway. The mechanism of inhibition appears to involve the disruption of the interaction between β-catenin and its specific DNA target sequences, known as TCF binding elements (TBE), rather than altering the expression level of the β-catenin protein itself. This inhibition leads to a subsequent decrease in the expression of Cyclin D1, a key target gene of the Wnt/β-catenin pathway, which contributes to cell cycle arrest at the G0/G1 phase.

Upregulation of TRAIL Receptors (Death Receptor 4 and 5)

A significant mechanism of action for Gomisin N is its ability to enhance apoptosis induced by the tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL). nih.govresearchgate.net Many cancer cells develop resistance to TRAIL-induced apoptosis, limiting its therapeutic potential. nih.gov Gomisin N addresses this by transcriptionally upregulating the expression of TRAIL receptors, specifically Death Receptor 4 (DR4) and Death Receptor 5 (DR5). nih.govnih.gov This sensitization mechanism is linked to an increase in the generation of reactive oxygen species (ROS). nih.gov The elevated ROS levels lead to the upregulation of DR4 and DR5, which in turn potentiates the TRAIL-induced apoptotic cascade, involving the cleavage of caspase-8, caspase-3, and PARP-1. nih.govnih.gov Studies have shown that neutralizing DR4 and DR5, or using an antioxidant like N-acetyl cysteine (NAC) to inhibit ROS production, can significantly reduce the enhanced apoptosis, confirming the critical role of this pathway. nih.gov

Modification of GABAergic and Serotonergic Systems

Gomisin N has been shown to produce sedative and hypnotic bioactivity by modifying the serotonergic and GABAergic systems. nih.gov Research indicates that Gomisin N can augment pentobarbital-induced sleep behaviors. nih.govresearchgate.net Its hypnotic effects were found to be inhibited by flumazenil, a specific antagonist of the GABAA-benzodiazepine (BZD) receptor, suggesting that Gomisin N acts as a positive allosteric modulator at this receptor. nih.govsci-hub.se Furthermore, Gomisin N demonstrated a synergistic effect with the serotonin (B10506) precursor 5-hydroxytryptophan (B29612) (5-HTP) and could reverse insomnia models induced by p-chlorophenylalanine (PCPA), a serotonin synthesis inhibitor. nih.govsci-hub.se These findings collectively point to the involvement of both the GABAergic and serotonergic systems in the central nervous system effects of Gomisin N. nih.gov

GSK3β Inhibition

Recent studies have implicated Gomisin N in the inhibition of glycogen (B147801) synthase kinase 3β (GSK3β), a key enzyme in various cellular processes and a therapeutic target in neurodegenerative diseases like Alzheimer's. uni.lunih.gov In experimental models of Alzheimer's disease, Gomisin N was found to increase the phosphorylation of GSK3β at the Serine 9 residue (p-GSK3βSer9). uni.lunih.gov This specific phosphorylation event inhibits the enzymatic activity of GSK3β. uni.lu The inhibition of GSK3β by Gomisin N is part of a broader neuroprotective mechanism that also involves the activation of the Nrf2 signaling pathway, which helps combat oxidative stress, a key pathological feature of Alzheimer's disease. uni.lunih.govbohrium.com

Modulation of Gene Expression Profiles

Gomisin N exerts its biological effects in part by altering the expression of specific genes involved in processes such as melanogenesis and inflammation.

Melanogenesis-Related Gene Expression (e.g., MITF, Tyrosinase, TRP-1, TRP-2, MC1R)

Gomisin N has demonstrated significant anti-melanogenic properties by downregulating the expression of key genes involved in melanin synthesis. nih.govnih.gov It reduces melanin content by repressing the expression of the melanocortin 1 receptor (MC1R). nih.govnih.govcabidigitallibrary.org This leads to the subsequent downregulation of microphthalmia-associated transcription factor (MITF), which is the master regulator of melanogenesis. nih.govnih.gov Consequently, the expression of MITF's target genes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), is also decreased. nih.govnih.gov This coordinated downregulation of the core melanogenic machinery results in a potent inhibitory effect on melanin production, as observed in both mammalian cells and zebrafish embryos. nih.govnih.gov

Table 1: Effect of Gomisin N on Melanogenesis-Related Gene and Protein Expression

| Gene/Protein | Effect of Gomisin N | Cell/Animal Model |

|---|---|---|

| MC1R | Downregulation | Melan-A cells |

| MITF | Downregulation | Melan-A cells, MNT-1 cells, Zebrafish embryos |

| Tyrosinase | Downregulation | Melan-A cells, MNT-1 cells, Zebrafish embryos |

| TRP-1 | Downregulation | Melan-A cells, MNT-1 cells, Zebrafish embryos |

| TRP-2 | Downregulation | Melan-A cells, MNT-1 cells, Zebrafish embryos |

Inflammatory Gene Expression (e.g., Interleukin-6, Tumor Necrosis Factor-α, Monocyte Chemotactic Protein-1)

Gomisin N exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. sentosacy.comnih.gov In studies using lipopolysaccharide (LPS)-stimulated murine macrophages and tumor necrosis factor-α (TNF-α)-stimulated human periodontal ligament cells (HPDLCs), Gomisin N was shown to reduce the expression and secretion of several key inflammatory mediators. sentosacy.comnih.govnih.gov It effectively inhibits the production of Interleukin-6 (IL-6) and TNF-α at both the mRNA and protein levels. sentosacy.com Additionally, in HPDLCs, Gomisin N was found to inhibit the production of CC chemokine ligand 2 (CCL2), also known as monocyte chemotactic protein-1 (MCP-1). nih.gov The inhibitory mechanism involves the blockage of key signaling pathways, including the phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases 1 and 2 (ERK 1/2), and c-Jun N-terminal kinase (JNK). nih.govnih.gov

Table 2: Effect of Gomisin N on Inflammatory Mediator Production

| Inflammatory Mediator | Effect of Gomisin N | Cell Model | Stimulant |

|---|---|---|---|

| Interleukin-6 (IL-6) | Inhibition | Raw 264.7 cells, HPDLCs | LPS, TNF-α |

| Tumor Necrosis Factor-α (TNF-α) | Inhibition | Raw 264.7 cells | LPS |

| Monocyte Chemotactic Protein-1 (MCP-1/CCL2) | Inhibition | HPDLCs | TNF-α |

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-hydroxytryptophan (5-HTP) |

| β-catenin |

| Cyclin D1 |

| Flumazenil |

| Gomisin N |

| Interleukin-6 (IL-6) |

| Monocyte Chemotactic Protein-1 (MCP-1) |

| N-acetyl cysteine (NAC) |

| p-chlorophenylalanine (PCPA) |

| Pentobarbital |

Lipogenic Gene Expression (e.g., FAS, ACC1, GPAT)

Gomisin N has been shown to modulate the expression of key genes involved in lipogenesis, the metabolic process of synthesizing fatty acids. In studies using 3T3-L1 adipocytes, treatment with gomisin N resulted in a notable decrease in the expression of crucial lipogenic proteins. mdpi.com Specifically, treatment with 25 μM of gomisin N led to a 33.4% reduction in Fatty Acid Synthase (FAS), a pivotal enzyme in the synthesis of fatty acids. mdpi.com

Furthermore, gomisin N influences the activity of Acetyl-CoA Carboxylase 1 (ACC1), another rate-limiting enzyme in fatty acid synthesis. The compound promotes the phosphorylation of ACC, a modification that leads to its inactivation. mdpi.com This effect is mediated through the activation of AMP-activated protein kinase (AMPK). mdpi.com Research conducted on high-fat diet-fed mice corroborates these findings, showing that gomisin N administration effectively reduces the mRNA levels of FAS in adipose tissue. nih.gov

Table 1: Effect of Gomisin N on Lipogenic Protein Expression in 3T3-L1 Adipocytes

| Protein | Concentration of Gomisin N | Percentage Reduction | Reference |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | 25 μM | 33.4% | mdpi.com |

Adipogenic Gene Expression (e.g., PPARγ, C/EBPα, Fabp4)

Gomisin N demonstrates significant inhibitory effects on adipogenesis by downregulating the expression of master transcriptional regulators. mdpi.com Adipogenesis is controlled by transcription factors such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are essential for the differentiation of pre-adipocytes into mature fat cells. mdpi.comnih.gov

In vitro studies on 3T3-L1 cells revealed that treatment with 25 μM of gomisin N markedly reduced the protein levels of PPARγ by 42.3% and C/EBPα by 20.8%. mdpi.com Consistent with this, the mRNA levels of Pparγ, C/ebpα, and Fatty Acid-Binding Protein 4 (Fabp4) were also significantly decreased. mdpi.com These findings are supported by in vivo studies where gomisin N administration to mice on a high-fat diet effectively lowered the mRNA expression of PPARγ and C/EBPα in epididymal adipose tissue. nih.gov The compound also represses the expression of histone H3K4 methyltransferase MLL4, which may contribute to the downregulation of PPARγ. nih.govresearchgate.net

Table 2: Effect of Gomisin N on Adipogenic Protein Expression in 3T3-L1 Adipocytes

| Protein | Concentration of Gomisin N | Percentage Reduction | Reference |

|---|---|---|---|

| PPARγ | 25 μM | 42.3% | mdpi.com |

| C/EBPα | 25 μM | 20.8% | mdpi.com |

Thermogenic Gene Expression (e.g., Uncoupling Protein 1)

Gomisin N has been found to induce a brown fat-like phenotype in white adipocytes, a process known as "browning," by upregulating thermogenic gene expression. mdpi.comnih.gov A key protein in this process is Uncoupling Protein 1 (UCP1), which is predominantly found in the mitochondria of brown adipose tissue and is central to non-shivering thermogenesis. nih.govfrontiersin.org UCP1 dissipates the proton gradient across the inner mitochondrial membrane, generating heat instead of ATP. frontiersin.org

Studies have demonstrated that gomisin N increases the expression of thermogenic factors, including UCP1, in 3T3-L1 adipocytes in a dose-dependent manner. mdpi.comnih.gov This upregulation of UCP1 is associated with increased energy expenditure. mdpi.com The mechanism appears to be mediated by the activation of AMPK signaling. mdpi.com In addition to UCP1, gomisin N also elevates the expression of other thermogenic genes such as FGF21, PRDM16, and PGC1α. mdpi.com

Steroidogenic Enzyme Gene Expression (e.g., CYP11A1, CYP17A1, CYP1β1, CYP19α1)

Current research literature available from the performed searches does not provide specific information regarding the direct effects of gomisin N on the gene expression of steroidogenic enzymes such as Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1), Cytochrome P450 Family 17 Subfamily A Member 1 (CYP17A1), Cytochrome P450 Family 1 Subfamily B Member 1 (CYP1β1), or Cytochrome P450 Family 19 Subfamily A Member 1 (CYP19α1). These enzymes are critical for the synthesis of various steroid hormones from cholesterol. nih.govnih.gov

Upregulation of Lipid Storage Droplet (Lsd)-2 and Hormone-Sensitive Lipase (Hsl)

In a diet-induced obesity model using Drosophila melanogaster, administration of gomisin N was shown to specifically upregulate the expression of Lipid Storage Droplet-2 (Lsd-2) and Hormone-Sensitive Lipase (Hsl). researchgate.net Lsd-2 is the Drosophila homolog of mammalian perilipin 2, a protein that coats lipid droplets and plays a role in regulating lipid accumulation and lipolysis. sdbonline.orgresearchgate.net Hsl is a key enzyme in the mobilization of stored fats. sdbonline.org The upregulation of these genes was associated with a reduction in body weight in the high-fat diet-fed flies, suggesting that gomisin N may influence lipid metabolism and storage through these pathways. researchgate.net

Enzyme Activity Modulation

Caspase Cascade Activation (Caspase-3, Caspase-8)

Gomisin N can modulate apoptotic pathways by sensitizing cancer cells to apoptosis inducers. nih.govnih.gov Specifically, it has been shown to enhance apoptosis induced by the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). nih.gov The mechanism involves the activation of the extrinsic apoptosis pathway, which relies on a cascade of enzymes known as caspases. nih.gov

While gomisin N alone does not affect the activation of Caspase-8 or Caspase-3, pretreatment with the compound significantly enhances the TRAIL-induced cleavage of these caspases. nih.gov Caspase-8 is an initiator caspase that, upon activation, cleaves and activates downstream executioner caspases like Caspase-3. mdpi.com This enhanced activation was confirmed by the observation that a pan-caspase inhibitor, z-VAD-FMK, could block the apoptosis promoted by the combined treatment of gomisin N and TRAIL. nih.govnih.gov These results indicate that gomisin N potentiates TRAIL-induced apoptosis through the Caspase-8 and Caspase-3 cascade. nih.gov

PARP-1 Cleavage

Gomisin N has been shown to play a role in the induction of apoptosis, a programmed cell death, through a caspase-dependent pathway that culminates in the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1). The cleavage of PARP-1 is a hallmark of apoptosis.

Research indicates that Gomisin N enhances apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.govnih.gov In this context, Gomisin N treatment, in conjunction with TRAIL, significantly potentiates the cleavage of caspase-8 and caspase-3. nih.gov These caspases are key executioners in the apoptotic cascade. The activation of caspase-3, in turn, leads to the cleavage of PARP-1. nih.gov This process was confirmed by studies where the pan-caspase inhibitor z-VAD-FMK was able to prevent the PARP-1 cleavage and apoptosis induced by the combined treatment of Gomisin N and TRAIL, thereby confirming the caspase-dependent nature of this pathway. nih.gov While Gomisin N or TRAIL alone only weakly induced PARP-1 cleavage, their combination markedly enhanced it. nih.gov

Table 1: Effect of Gomisin N on TRAIL-Induced Apoptotic Protein Cleavage

| Treatment | Caspase-8 Cleavage | Caspase-3 Cleavage | PARP-1 Cleavage |

|---|---|---|---|

| Control | - | - | - |

| Gomisin N alone | - | - | Weak |

| TRAIL alone | Weak | Weak | Weak |

| Gomisin N + TRAIL | Enhanced | Enhanced | Significantly Enhanced |

Indirect Inhibition of Tyrosinase Activity

Gomisin N exerts an anti-melanogenic effect not by directly inhibiting the catalytic activity of tyrosinase, the key enzyme in melanin synthesis, but through an indirect mechanism involving the regulation of signaling pathways and the expression of melanogenesis-related proteins. nih.govnih.gov

Studies have demonstrated that Gomisin N does not modulate the catalytic activity of mushroom tyrosinase in vitro. nih.gov Instead, its inhibitory action on melanin production stems from its ability to downregulate the expression of crucial melanogenic proteins. nih.govnih.gov Gomisin N has been found to reduce the expression of Microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte development and differentiation. nih.govbohrium.com Consequently, the expression of its downstream targets, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), is also suppressed. nih.gov

The underlying mechanism for this downregulation involves the modulation of the PI3K/Akt and MAPK/ERK signaling pathways. nih.govnih.gov Gomisin N has been observed to activate AKT phosphorylation, which in turn can inhibit MITF expression. nih.gov This indirect regulatory action on key signaling cascades ultimately leads to a reduction in melanin synthesis. nih.govnih.gov The anti-melanogenic properties of Gomisin N have been observed in both mammalian cell lines and in vivo in zebrafish embryos. nih.gov

Table 2: Effect of Gomisin N on Melanogenesis-Related Protein Expression

| Protein | Effect of Gomisin N |

|---|---|

| Melanocortin 1 receptor (MC1R) | Downregulated |

| Microphthalmia-associated transcription factor (MITF) | Downregulated |

| Tyrosinase | Downregulated |

| Tyrosinase-related protein-1 (TRP-1) | Downregulated |

Modulation of COX-2 and iNOS Enzyme Activity

Gomisin N has demonstrated anti-inflammatory properties through its ability to modulate the expression and activity of key pro-inflammatory enzymes, namely cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Research has shown that Gomisin N significantly reduces the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglial and macrophage cells. mdpi.comresearchgate.net This reduction in NO is a direct consequence of the downregulation of iNOS expression at both the mRNA and protein levels. The mechanism of iNOS suppression by Gomisin N involves the inhibition of the transcription factors NF-κB and C/EBPβ, which are crucial for the induction of the iNOS gene.

Table 3: Effect of Gomisin N on Pro-inflammatory Enzyme Expression

| Enzyme | Effect on Expression | Mediating Factors |

|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Downregulated | Inhibition of NF-κB and C/EBPβ |

Role in Endoplasmic Reticulum (ER) Stress Response

Gomisin N has been identified as a modulator of the endoplasmic reticulum (ER) stress response, a cellular state triggered by the accumulation of unfolded or misfolded proteins in the ER lumen.

Inhibition of ER Stress Marker Expression (e.g., GRP78, CHOP, XBP-1)

Studies have shown that Gomisin N can effectively inhibit the expression of key markers of ER stress. In response to ER stress inducers like tunicamycin (B1663573) or palmitate, the expression of glucose-regulated protein 78 (GRP78), C/EBP homologous protein (CHOP), and X-box-binding protein-1 (XBP-1) is typically upregulated. nih.gov Treatment with Gomisin N has been demonstrated to reverse these effects, leading to a reduction in the expression of these ER stress markers in HepG2 cells. nih.gov

Prevention of ER Stress-Induced Apoptosis and Steatosis

By mitigating ER stress, Gomisin N can prevent the downstream pathological consequences, such as apoptosis and hepatic steatosis (fatty liver). The inhibitory effects of Gomisin N on ER stress have been confirmed in vivo, where it reduced the expression of ER stress markers and decreased triglyceride levels in the livers of tunicamycin-injected mice. nih.gov Furthermore, Gomisin N has been shown to decrease the expression of inflammatory and lipogenic genes in palmitate-incubated HepG2 cells, thereby ameliorating hepatic steatosis induced by ER stress. nih.gov

Downregulation of Heat Shock Protein Hsp90 Family Member (dGRP94)

In a Drosophila melanogaster model of diet-induced obesity, Gomisin N administration was associated with the downregulation of the heat shock protein Hsp90 family member, dGRP94. nih.govnih.gov GRP94 is a key regulator of the endoplasmic reticulum stress response. nih.gov The downregulation of dGRP94 by Gomisin N in this model suggests another mechanism by which this compound may contribute to the amelioration of metabolic stress. nih.govnih.gov

Table 4: Summary of Gomisin N's Role in the ER Stress Response

| ER Stress Component | Effect of Gomisin N |

|---|---|

| GRP78 Expression | Inhibition |

| CHOP Expression | Inhibition |

| XBP-1 Expression | Inhibition |

| ER Stress-Induced Apoptosis | Prevention |

| ER Stress-Induced Steatosis | Prevention |

Regulation of Reactive Oxygen Species (ROS) Homeostasis

Gomisin N plays a significant role in maintaining cellular redox balance through the intricate regulation of reactive oxygen species (ROS) homeostasis. nih.gov Oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to neutralize these reactive intermediates, is a key factor in the pathogenesis of various diseases. nih.govnih.gov Gomisin N exerts its antioxidant effects by modulating key signaling pathways and enhancing the endogenous antioxidant defense systems, thereby protecting cells from oxidative damage. nih.govnih.govnih.govmdpi.com

Upregulation of Endogenous Antioxidant Defenses

A primary mechanism through which gomisin N combats oxidative stress is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmedchemexpress.com Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those for antioxidant enzymes. nih.govresearchgate.net Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govresearchgate.net In the presence of oxidative stress or inducers like gomisin N, this interaction is disrupted.

Research indicates that gomisin N promotes the stabilization and nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 activates the transcription of its downstream target genes, bolstering the cell's antioxidant capacity. nih.govnih.gov Studies on related lignans (B1203133) suggest this may involve the modulation of the Nrf2-Keap1 interaction. nih.govresearchgate.net For instance, gomisin N has been shown to exert an antioxidant effect by activating the Nrf2 signaling pathway in cell models of Alzheimer's disease. nih.govmedchemexpress.com

The activation of the Nrf2 pathway by gomisin N leads to the enhanced expression and activity of several crucial antioxidant enzymes and molecules:

Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPX) : These enzymes form the first line of defense against ROS. SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, which is then detoxified into water by CAT and GPX. symbiosisonlinepublishing.commdpi.comnih.gov In a model of ethanol-induced liver injury, administration of gomisin N significantly upregulated the gene expression of CAT, SOD, and GPX in both liver tissues and HepG2 cells. nih.gov

Glutathione (GSH) : A vital non-enzymatic antioxidant, GSH directly scavenges ROS and also serves as a cofactor for enzymes like GPX. nih.govresearchgate.net Studies have demonstrated that gomisin N administration can restore depleted hepatic GSH levels in response to ethanol-induced oxidative stress. nih.govresearchgate.net

Inhibition of Pro-oxidant Systems

In addition to enhancing antioxidant defenses, gomisin N helps maintain ROS homeostasis by suppressing enzymatic systems responsible for ROS generation. A notable example is its effect on cytochrome P450 2E1 (CYP2E1). The CYP2E1 enzyme is a significant source of ROS, particularly during the metabolism of substances like ethanol (B145695). nih.gov Research has shown that gomisin N can significantly inhibit both the gene expression and the enzymatic activity of CYP2E1, thereby reducing the production of ROS and subsequent lipid peroxidation, as measured by decreased malondialdehyde (MDA) levels. nih.gov

While gomisin N predominantly exhibits antioxidant and cytoprotective effects, some studies in cancer cell lines indicate it can also act as a pro-oxidant, increasing ROS generation to promote apoptosis. proquest.comingentaconnect.com This context-dependent activity, where gomisin N can induce ROS in cancer cells to trigger cell death, contrasts with its protective, ROS-quenching role in non-cancerous cells facing oxidative insults. For example, the related lignan gomisin L1 has been shown to induce ROS production via NADPH oxidase (NOX) to trigger apoptosis in ovarian cancer cells. nih.govnih.gov This dual functionality highlights the complexity of its role in regulating cellular redox status.